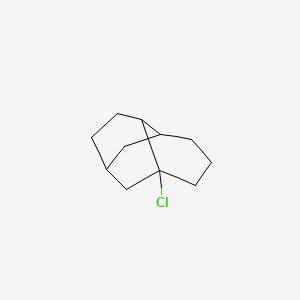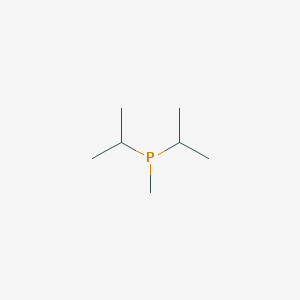
Phosphine, methylbis(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine, methylbis(1-methylethyl)-, also known as diisopropylmethylphosphine, is an organophosphorus compound with the chemical formula C7H17P. It is a tertiary phosphine, characterized by the presence of three alkyl groups attached to the phosphorus atom. This compound is a colorless liquid with a distinct odor and is known for its flammability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Phosphine, methylbis(1-methylethyl)- can be synthesized through several methods. One common approach involves the reaction of isopropylmagnesium bromide with methylphosphonous dichloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate. The general reaction scheme is as follows:
(CH3)2CHMgBr+CH3PCl2→(CH3)2CHP(CH3)2+MgBrCl
Industrial Production Methods
In industrial settings, the production of phosphine, methylbis(1-methylethyl)- often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques ensures the production of high-purity phosphine, methylbis(1-methylethyl)-.
化学反応の分析
Types of Reactions
Phosphine, methylbis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: It can undergo nucleophilic substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride are used, and the reaction is conducted under an inert atmosphere.
Substitution: Halides like methyl iodide are used in substitution reactions, often in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Alkylated phosphines.
科学的研究の応用
Phosphine, methylbis(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: It is employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs containing phosphorus.
Industry: It is utilized in the production of agrochemicals, flame retardants, and other specialty chemicals.
作用機序
The mechanism of action of phosphine, methylbis(1-methylethyl)- involves its ability to donate electron pairs to form coordination complexes with transition metals. This property makes it an effective ligand in catalysis. The molecular targets include metal centers in catalytic cycles, where it facilitates the formation and stabilization of reactive intermediates.
類似化合物との比較
Phosphine, methylbis(1-methylethyl)- can be compared with other tertiary phosphines such as:
Triethylphosphine: Similar in structure but with ethyl groups instead of isopropyl groups.
Triphenylphosphine: Contains phenyl groups, making it more sterically hindered and less reactive.
Tributylphosphine: Contains butyl groups, offering different solubility and reactivity profiles.
The uniqueness of phosphine, methylbis(1-methylethyl)- lies in its balance of steric and electronic properties, making it a versatile ligand in various catalytic applications.
Conclusion
Phosphine, methylbis(1-methylethyl)- is a valuable compound in both academic and industrial settings. Its unique properties and reactivity make it an essential reagent in organic synthesis, catalysis, and the development of new materials and pharmaceuticals.
特性
CAS番号 |
60054-88-8 |
|---|---|
分子式 |
C7H17P |
分子量 |
132.18 g/mol |
IUPAC名 |
methyl-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C7H17P/c1-6(2)8(5)7(3)4/h6-7H,1-5H3 |
InChIキー |
FSYNJORCDZYHJB-UHFFFAOYSA-N |
正規SMILES |
CC(C)P(C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(Phenylsulfanyl)ethoxy]benzene-1,2-diamine](/img/structure/B14599786.png)

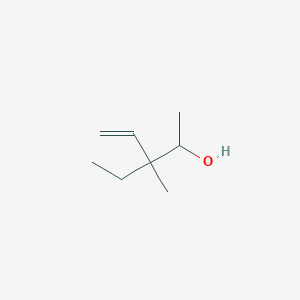

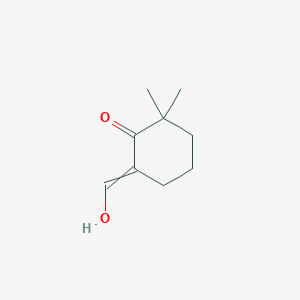
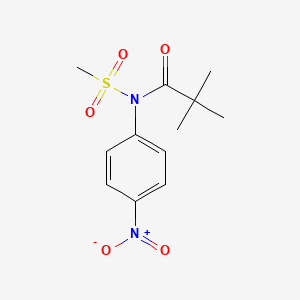
![Methyl{[methyl(2-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride](/img/structure/B14599814.png)
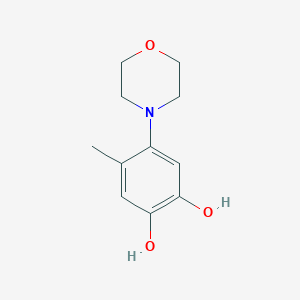

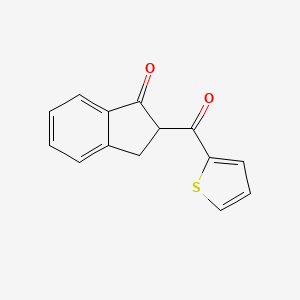
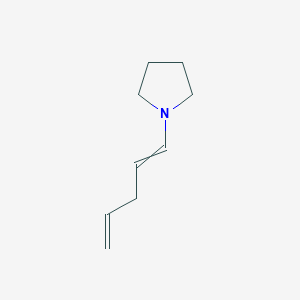
![Methyl 3-acetamido-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate](/img/structure/B14599854.png)
